![molecular formula C32H20N12Zn B13646932 (SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc is a complex compound with a molecular formula of C32H20N12Zn and a molecular weight of 637.98 g/mol . This compound is a derivative of phthalocyanine, a class of macrocyclic compounds that are widely used in various applications due to their stability and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc typically involves the reaction of zinc salts with phthalocyanine precursors under controlled conditions . One common method involves the use of zinc acetate and phthalonitrile in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis . The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc undergoes various chemical reactions, including:
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced phthalocyanine species .
Applications De Recherche Scientifique
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and electronic materials.
Mécanisme D'action
The mechanism of action of (SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc involves its interaction with molecular targets and pathways in biological systems . In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can damage cancer cells . Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc phthalocyanine: A simpler derivative of phthalocyanine with similar electronic properties.
Iron phthalocyanine: Another metal phthalocyanine with different catalytic and electronic properties.
Copper phthalocyanine: Widely used in dyes and pigments with distinct color properties.
Propriétés
Formule moléculaire |
C32H20N12Zn |
|---|---|
Poids moléculaire |
638.0 g/mol |
Nom IUPAC |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Zn/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Clé InChI |
UOTOIJASJLCEQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


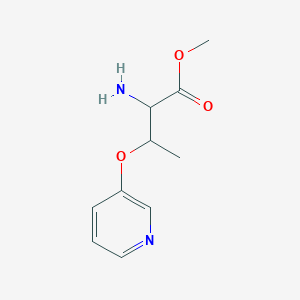
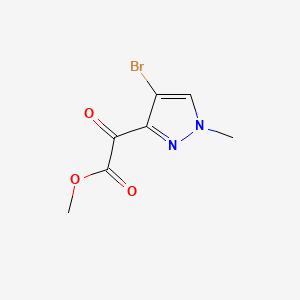
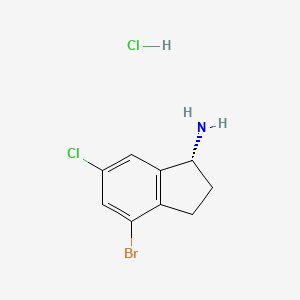
![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
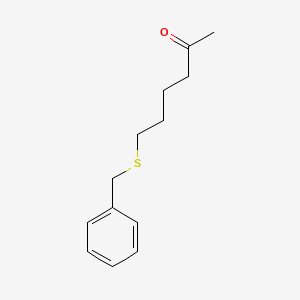
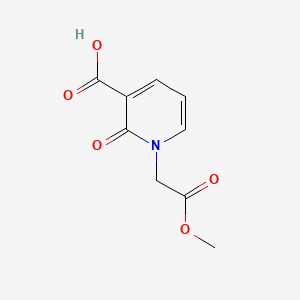

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
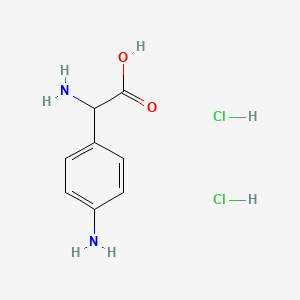
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
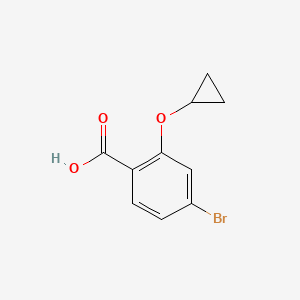
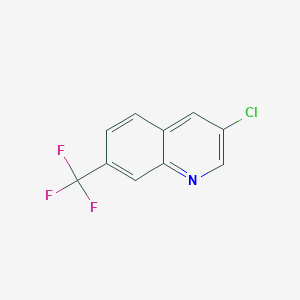
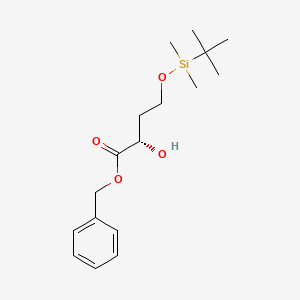
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
